molecular formula C26H22N2O5S B12142841 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12142841
M. Wt: 474.5 g/mol
InChI Key: DPFKOISOUSMLLE-UHFFFAOYSA-N
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Description

The compound “(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione” is a structurally complex pyrrolidine-2,3-dione derivative. Its core structure includes a benzothiazole ring (6-ethyl substitution), a hydroxy-methylidene group linked to a 5-methylfuran moiety, and a 4-methoxyphenyl substituent.

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O5S/c1-4-15-6-11-18-20(13-15)34-26(27-18)28-22(16-7-9-17(32-3)10-8-16)21(24(30)25(28)31)23(29)19-12-5-14(2)33-19/h5-13,22,30H,4H2,1-3H3

InChI Key

DPFKOISOUSMLLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the pyrrolidine-2,3-dione moiety, and the final coupling with the furan derivative. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in various scientific research fields due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, highlighting its synthetic methods, biological activities, and potential therapeutic uses.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : The synthesis begins with the preparation of benzothiazole and furan intermediates.
  • Condensation Reactions : These intermediates are then condensed with other components under controlled conditions, often requiring specific catalysts and solvents.
  • Optimization : Reaction conditions such as temperature and pressure are optimized to maximize yield and purity.

Industrial Production

In an industrial setting, advanced techniques such as microwave-assisted synthesis or continuous flow reactors may be employed to enhance reaction rates and scalability. These methods facilitate efficient production while maintaining high quality.

Potential Therapeutic Applications

Research suggests that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies indicate potential effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.
  • Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of breast cancer cells in vitro. The mechanism involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes, leading to increased apoptosis rates.

Anti-inflammatory Effects

In another research project, the compound was tested for its anti-inflammatory properties using animal models of arthritis. Results indicated significant reductions in swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of pyrrolidine-2,3-dione derivatives with modifications that influence bioactivity and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Key Substituents Molecular Weight Notable Features Potential Bioactivity (Inferred)
Target Compound 6-ethyl-1,3-benzothiazol-2-yl, 5-methylfuran-2-yl, 4-methoxyphenyl ~500 (estimated) Benzothiazole (electron-deficient heterocycle), methoxyphenyl (lipophilic), furan (hydrogen bonding) Anticancer, enzyme inhibition
Compound 672266-53-4 4-chlorophenyl, 3,4-dimethoxyphenyl, 3-methoxypropyl 445.89 Chlorophenyl (electron-withdrawing), dimethoxy (enhanced solubility) Antiproliferative, neuroprotective
Compound from 5-methyl-1,3,4-thiadiazol-2-yl, 3,4,5-trimethoxyphenyl Not reported Thiadiazole (rigid scaffold), trimethoxyphenyl (enhanced binding affinity) Antifungal, antiviral
Compound 4e () 1,4-benzodioxan-6-ylmethylene, methyl, thioxoimidazolidinone Not reported Benzodioxan (oxygen-rich), thioxo group (redox-active) Antioxidant, cytotoxic

Pharmacological Implications

  • The benzothiazole moiety in the target compound is analogous to thiadiazole derivatives (), which are associated with ferroptosis induction in cancer cells .

Physicochemical Properties

  • Hydrogen Bonding : The hydroxy-methylidene and furan groups provide hydrogen-bonding sites, which are absent in thiadiazole derivatives (), possibly enhancing target selectivity.

Biological Activity

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential for various biological activities. Its intricate structure features a pyrrolidine core, a benzothiazole moiety, and several functional groups that suggest diverse pharmacological applications.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Pyrrolidine Core : This cyclic structure is known for its ability to interact with biological targets.
  • Benzothiazole Moiety : This component is often associated with antimicrobial and anticancer activities.
  • Hydroxy and Methyl Furan Groups : These functional groups enhance the compound's reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the hydroxy group allows for hydrogen bonding, which may enhance binding affinity to biological targets. Additionally, the benzothiazole ring can facilitate electrophilic aromatic substitution reactions, potentially leading to modulation of signal transduction pathways.

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with benzothiazole derivatives have shown efficacy against various pathogens.
  • Anticancer Properties : Studies have reported micromolar activity against several cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study on benzothiazole-based thiazolidinones demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds showed minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial properties .
  • Anticancer Activity :
    • Research involving similar structures revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and A549. For instance, compounds derived from benzothiazole were tested against seven different cancer cell lines, showing promising results with IC50 values around 10 µM .
  • Enzyme Interaction Studies :
    • Investigations into the mechanism of action have highlighted the potential of these compounds to modulate enzyme activity. For example, compounds targeting type III secretion systems in pathogenic bacteria demonstrated significant inhibition, suggesting a role in antimicrobial therapy .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialStaphylococcus aureus5 - 20
AnticancerHeLa~10
AnticancerA549~10
Enzyme InhibitionEHEC (T3SS)>50

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole ring, followed by sequential coupling of the furan and pyrrolidine-dione moieties. Key reagents include ethyl bromide for ethoxy substitutions, sodium ethoxide as a base, and catalysts like palladium for cross-coupling reactions. Purification often requires column chromatography or recrystallization to achieve >95% purity . To optimize yields, reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically adjusted. For example, using anhydrous DMF as a solvent improves the stability of intermediates, while stepwise addition of nucleophiles minimizes side reactions .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the stereochemistry of the pyrrolidine-dione core and the E-configuration of the methylidene group. Mass spectrometry (HRMS or ESI-MS) validates the molecular formula (e.g., C₂₀H₂₁NO₆, MW 371.4 g/mol) . Infrared (IR) spectroscopy identifies functional groups like the hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches. X-ray crystallography resolves ambiguities in tautomeric forms or hydrogen-bonding networks .

Q. How does the compound’s structure influence its solubility and stability?

The compound’s solubility in polar solvents (e.g., DMSO, ethanol) arises from its hydroxyl and methoxy groups, while the benzothiazole and furan rings contribute to π-π stacking, reducing aqueous solubility. Stability studies under varying pH (2–9) and temperature (25–60°C) reveal decomposition above 50°C, necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The benzothiazole moiety shows affinity for ATP-binding pockets due to hydrophobic interactions, while the hydroxyl group forms hydrogen bonds with catalytic residues . Density Functional Theory (DFT) calculations further predict charge distribution and reactive sites for electrophilic substitution .

Q. What experimental strategies resolve contradictions in biological activity data?

Discrepancies in antimicrobial or anticancer activity across studies often stem from assay conditions (e.g., cell line variability, incubation time). To address this:

  • Use standardized protocols (e.g., CLSI guidelines for MIC assays).
  • Validate target engagement via enzyme inhibition assays (e.g., fluorescence-based COX-2 inhibition).
  • Cross-reference with structural analogs (e.g., replacing the 4-methoxyphenyl group with fluorophenyl derivatives) to isolate substituent effects .

Q. How can synthetic routes be modified to improve stereochemical control?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) enhance enantiomeric excess during pyrrolidine ring formation. For the methylidene group, Wittig or Horner-Wadsworth-Emmons reactions with stereoselective phosphonate reagents ensure E-configuration dominance. Monitoring via chiral HPLC at each step confirms purity .

Q. What methodologies assess the compound’s pharmacokinetic properties?

  • ADME profiling : Caco-2 cell monolayers predict intestinal absorption.
  • Metabolic stability : Liver microsome assays (human/rat) identify cytochrome P450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis quantifies albumin affinity, which correlates with bioavailability .

Methodological Challenges and Solutions

Q. How to address low yields in final coupling steps?

Low yields (e.g., <40% in furan-pyrrolidine coupling) often result from steric hindrance. Solutions:

  • Use bulky protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl groups.
  • Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What strategies differentiate tautomeric forms in spectroscopic data?

The hydroxy-methylidene group may exhibit keto-enol tautomerism. Variable-temperature NMR (VT-NMR) or deuterium exchange experiments distinguish tautomers by tracking proton shifts. IR spectroscopy monitors carbonyl vs. enol O-H stretches .

Key Recommendations for Researchers

  • Prioritize structural analogs with simplified substituents (e.g., methyl instead of ethyl) to isolate pharmacophoric elements.
  • Combine in silico predictions with high-throughput screening to identify lead candidates.
  • Address stability challenges via prodrug design (e.g., esterification of the hydroxyl group) .

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